

1,5-Dimethyl-1H-indazole-6-boronic acid

molecular weight

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-indazole-6-boronic acid

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An In-depth Technical Guide to **1,5-Dimethyl-1H-indazole-6-boronic acid**: Properties, Applications, and Experimental Protocols

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **1,5-Dimethyl-1H-indazole-6-boronic acid**. It delves into the core physicochemical properties, synthetic considerations, and key applications of this versatile reagent, with a particular focus on its role in modern synthetic organic chemistry.

Core Molecular and Physical Properties

1,5-Dimethyl-1H-indazole-6-boronic acid is a heterocyclic organic compound featuring an indazole core functionalized with a boronic acid group. This specific arrangement of atoms makes it a valuable building block, particularly in the construction of complex molecular architectures relevant to medicinal chemistry.

Key Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ BN ₂ O ₂	[1][2]
Molecular Weight	190.01 g/mol	[1]
CAS Number	1310383-98-2	[1]
IUPAC Name	(1,5-dimethyl-1H-indazol-6-yl)boronic acid	
Physical Form	Solid	
Purity	Commonly available at ≥95%	
Storage Temperature	Inert atmosphere, 2-8°C or -20°C	[1][2]

Molecular Structure:

Caption: Molecular structure of **1,5-Dimethyl-1H-indazole-6-boronic acid**.

Synthesis and Elucidation

The synthesis of substituted indazoles is a well-established field in organic chemistry.[3] While specific literature detailing the multi-step synthesis of **1,5-Dimethyl-1H-indazole-6-boronic acid** is proprietary, a general retrosynthetic analysis suggests a pathway involving the construction of the dimethyl-indazole core followed by a borylation reaction.

A plausible synthetic approach could involve:

- **Formation of the Indazole Ring:** A common method for synthesizing the indazole core is through the reaction of an appropriately substituted phenylhydrazine with an aldehyde or ketone, or via cyclization of o-toluidine derivatives.[3][4]
- **Borylation:** The introduction of the boronic acid moiety at the 6-position can be achieved through methods such as iridium-catalyzed C-H borylation or by a halogen-metal exchange of a 6-bromo-1,5-dimethyl-1H-indazole precursor followed by quenching with a trialkyl borate.

Characterization of the final product would typically involve a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure and connectivity of the molecule.
- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

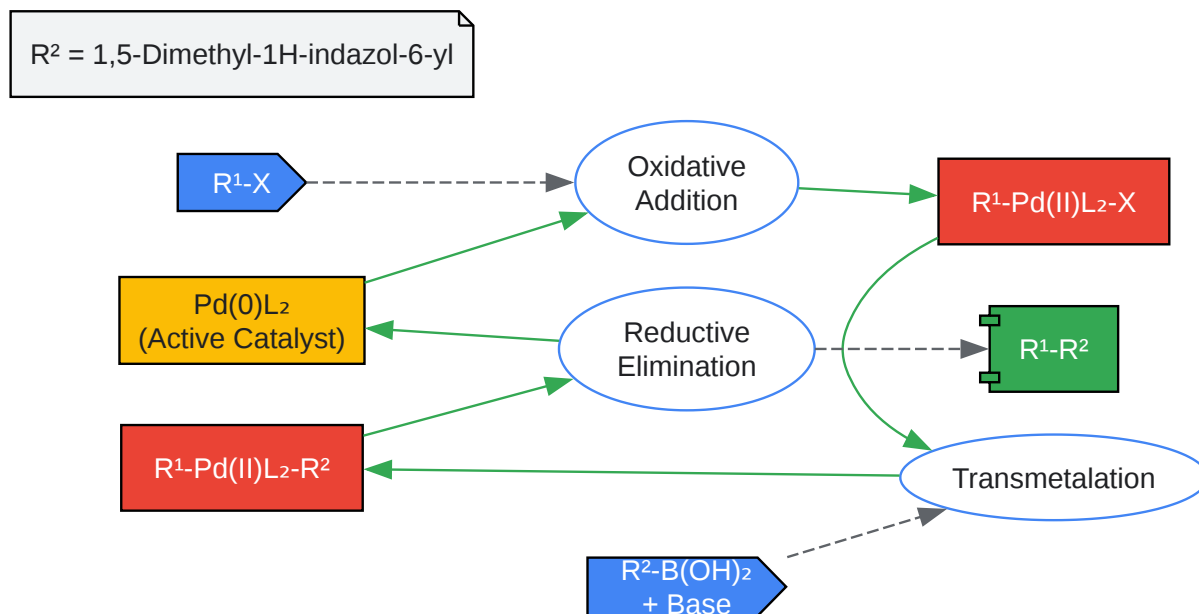
The primary utility of **1,5-Dimethyl-1H-indazole-6-boronic acid** in synthetic chemistry is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is fundamental to modern drug discovery and materials science, allowing for the efficient synthesis of biaryl and related structures.^{[5][6]}

The Suzuki-Miyaura coupling is a versatile and robust cross-coupling process with broad application in the synthesis of high-value pharmaceuticals and fine chemicals.^[7] The reaction mechanism involves a catalytic cycle with a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.^[5]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide ($\text{R}^1\text{-X}$), forming a Pd(II) complex.^{[6][7][8]}
- Transmetalation: The organic group from the organoboron compound (in this case, the 1,5-dimethyl-1H-indazol-6-yl group) is transferred to the palladium(II) center. This step requires activation by a base, which forms a boronate species that facilitates the transfer.^{[7][8][9]}
- Reductive Elimination: The two organic partners on the palladium center (R^1 and the indazolyl group) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.^{[6][7][8]}



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

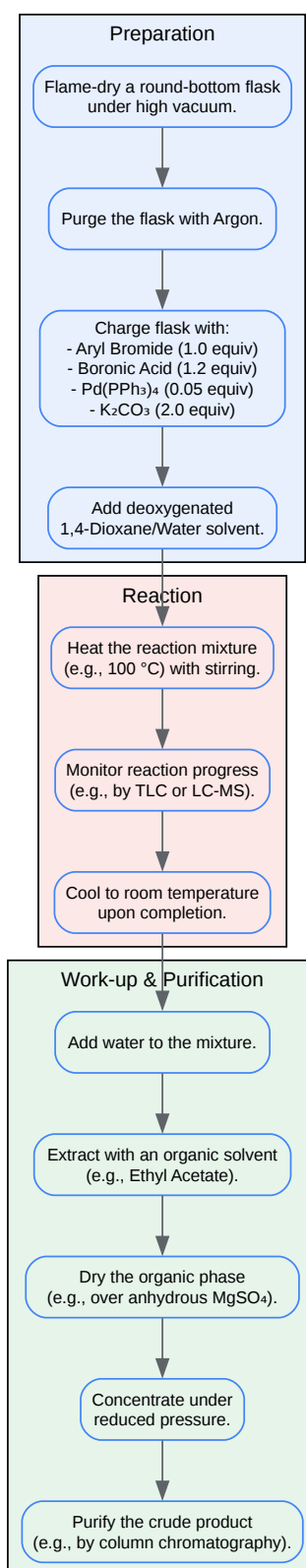
This protocol provides a general methodology for the coupling of **1,5-Dimethyl-1H-indazole-6-boronic acid** with an aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials and Reagents:

- **1,5-Dimethyl-1H-indazole-6-boronic acid** (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- Palladium Catalyst (e.g., $Pd(PPh_3)_4$, 0.05 equiv)[6]
- Base (e.g., K_2CO_3 , 2.0 equiv)[6]
- Solvent (e.g., deoxygenated 1,4-Dioxane/Water mixture)[6]

- Argon or Nitrogen for inert atmosphere
- Standard laboratory glassware

Workflow Diagram:



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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

- **Inert Atmosphere Setup:** A round-bottom flask equipped with a stir bar is flame-dried under a high vacuum and subsequently purged with argon gas.^[6]
- **Reagent Addition:** The flask is charged with the aryl bromide (1.0 equiv), **1,5-Dimethyl-1H-indazole-6-boronic acid** (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).^[6]
- **Solvent Addition:** A deoxygenated solvent mixture, such as 1,4-dioxane and water, is added to the flask via syringe.^[6]
- **Reaction Conditions:** The resulting mixture is heated to a specified temperature (typically between 60-100 °C) and stirred vigorously for a designated period (e.g., 12-24 hours).^[6]
- **Monitoring:** The reaction's progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted into an organic solvent like ethyl acetate.^[6]
- **Purification:** The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography, to yield the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.^[3] When combined with the synthetic accessibility provided by the boronic acid functional group, compounds like **1,5-Dimethyl-1H-indazole-6-boronic acid** become highly valuable in the synthesis of potential therapeutic agents.

Boronic acids themselves have seen a surge of interest in medicinal chemistry, culminating in several FDA-approved drugs.^[10] For example, Bortezomib (Velcade®), a proteasome inhibitor

for treating multiple myeloma, was the first boronic acid-containing drug approved by the FDA in 2003.^[10] This success has paved the way for other boron-containing drugs, highlighting the importance of boronic acids as key pharmacophores.^[10]

The use of **1,5-Dimethyl-1H-indazole-6-boronic acid** allows for the incorporation of the dimethyl-indazole moiety into lead compounds, which can modulate properties such as:

- **Target Binding and Potency:** The indazole ring can participate in various non-covalent interactions within a protein's active site.
- **Pharmacokinetic Profile:** Modifications to the core structure can influence absorption, distribution, metabolism, and excretion (ADME) properties.
- **Intellectual Property:** The creation of novel chemical entities containing this specific scaffold.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of **1,5-Dimethyl-1H-indazole-6-boronic acid** and ensuring laboratory safety.

- **Hazard Statements:** The compound is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[2]
- **Precautionary Measures:** When handling, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.^[2]
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (2-8°C or -20°C) to prevent degradation, particularly protodeborylation.^{[1][2]}

Conclusion

1,5-Dimethyl-1H-indazole-6-boronic acid is a valuable and versatile building block for synthetic and medicinal chemists. Its primary utility lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecules

containing the medicinally relevant dimethyl-indazole scaffold. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its effective and safe use in the laboratory.

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